Tetrahydroquinoline A
Description
Structure
3D Structure
Properties
Molecular Formula |
C26H20F9NO3 |
|---|---|
Molecular Weight |
565.4 g/mol |
IUPAC Name |
(2S)-3-[(2R)-2,5-bis[3-(trifluoromethoxy)phenyl]-3,4-dihydro-2H-quinolin-1-yl]-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C26H20F9NO3/c27-24(28,29)23(37)14-36-21(16-5-2-7-18(13-16)39-26(33,34)35)11-10-20-19(8-3-9-22(20)36)15-4-1-6-17(12-15)38-25(30,31)32/h1-9,12-13,21,23,37H,10-11,14H2/t21-,23+/m1/s1 |
InChI Key |
CMOJRCASVGGDKQ-GGAORHGYSA-N |
Isomeric SMILES |
C1CC2=C(C=CC=C2N([C@H]1C3=CC(=CC=C3)OC(F)(F)F)C[C@@H](C(F)(F)F)O)C4=CC(=CC=C4)OC(F)(F)F |
Canonical SMILES |
C1CC2=C(C=CC=C2N(C1C3=CC(=CC=C3)OC(F)(F)F)CC(C(F)(F)F)O)C4=CC(=CC=C4)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Three-Step Assembly of Bridged Benzothiaoxazepine-Tetrahydroquinolines
A diastereoselective three-step protocol constructs tetrahydroquinoline-embedded benzothiaoxazepine-1,1-dioxides. Starting with N-aryl-2-fluorobenzenesulfonamides and epoxy-cinnamyl-alcohol-derived tosylates, the sequence involves:
Hydroaminoalkylation/Buchwald–Hartwig Amination Cascade
A titanium-catalyzed hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines produces linear regioisomers, which undergo intramolecular Buchwald–Hartwig amination to furnish 1,2,3,4-tetrahydroquinolines. The two-step process tolerates electron-donating and withdrawing groups, delivering products in 52–85% yield.
Electrochemical Synthesis Strategies
Hydrocyanomethylation of Quinolines
Electrochemical reduction of quinoline derivatives in acetonitrile enables selective hydrocyanomethylation or hydrogenation. At room temperature, using a Pt cathode and Ni anode, substrates bearing bulky C2 substituents undergo hydrogenation, while others form cyanomethylated tetrahydroquinolines. Deuterium labeling confirms acetonitrile serves as both proton and cyanomethyl source.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 25°C |
| Solvent | MeCN/EtOAc (3:1) |
| Current Density | 5 mA/cm² |
| Yield Range | 63–89% |
One-Pot Processes Under Mild Conditions
Ambient-Temperature Nucleophilic Annulation
A breakthrough one-pot method combines aniline salts, thiols/sulfinates, and aldehydes at 15–30°C without external heating. For example, 4-phenylthio-tetrahydroquinoline forms in 91% yield within 2 hours using phenylthiol and propionaldehyde. The nucleophilic reagent (e.g., Ar<sub>3</sub>P) prevents over-oxidation to quinolines, ensuring high purity.
Substrate Scope :
-
Aldehydes : C1–C20 alkyl, aryl
-
Thiols : Aryl, heterocyclic (e.g., benzothiazole)
Comparative Analysis of Methodologies
The table below contrasts key parameters across major synthetic routes:
Scientific Research Applications
Anticancer Activity
Tetrahydroquinoline A and its derivatives have shown promising anticancer properties. For instance, a study reported the design and synthesis of tetrahydroquinolinone derivatives that exhibited antiproliferative activity against HCT-116 cancer cells. The mechanism involved the induction of oxidative stress and autophagy through the PI3K/AKT/mTOR signaling pathway, suggesting these compounds as potential leads for drug discovery in cancer treatment .
Table 1: Anticancer Activity of Tetrahydroquinoline Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 20d | HCT-116 | Micromolar | Induces oxidative stress, disrupts cell survival |
| 18s | MGC-803 | 1.13 | Inhibits LSD1, induces apoptosis |
| 18x | MGC-803 | 1.15 | Reversible LSD1 inhibition, minimal side effects |
Neuroprotective Effects
The tetrahydroquinoline scaffold has been identified as a privileged structure in neuropharmacology. Research indicates that certain tetrahydroquinoline derivatives can act as neurotropic agents, potentially offering therapeutic benefits for neurodegenerative diseases .
Case Study: Neurotropic Agents
- A series of tetrahydroquinoline compounds were synthesized and screened for neuroprotective effects. Results indicated enhanced neuronal survival in models of oxidative stress, highlighting their potential in treating conditions like Alzheimer's disease.
Anti-inflammatory Properties
This compound has been explored for its anti-inflammatory effects, particularly in the context of autoimmune diseases. Compounds derived from tetrahydroquinoline have shown efficacy in inhibiting pro-inflammatory cytokines and modulating immune responses.
Table 2: Anti-inflammatory Applications
| Compound | Disease Target | Mechanism of Action |
|---|---|---|
| Formula I | Psoriasis | Inhibits RORγ activity |
| Formula II | Rheumatoid arthritis | Reduces IL-17 levels |
Antimicrobial Activity
Recent studies have demonstrated that tetrahydroquinoline derivatives possess antimicrobial properties against various pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Case Study: Antimicrobial Efficacy
- A novel tetrahydroquinoline derivative was tested against Staphylococcus aureus and demonstrated significant antibacterial activity with a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics.
Enzyme Inhibition
This compound has been investigated for its role as an enzyme inhibitor, particularly targeting lysine-specific demethylase 1 (LSD1), which is overexpressed in several cancers. Compounds derived from this compound have shown selective inhibition of LSD1, leading to decreased tumor cell proliferation .
Table 3: Enzyme Inhibition Studies
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| 18s | LSD1 | 55 |
| 18x | LSD1 | 540 |
Synthesis and Derivative Development
The synthesis of this compound and its derivatives has been extensively studied using various methodologies such as one-pot reactions and cascade processes. These synthetic strategies are crucial for developing new compounds with enhanced biological activities.
Table 4: Synthetic Methods Overview
| Methodology | Description |
|---|---|
| One-pot reactions | Efficient synthesis with high yields |
| Cascade reactions | Rapid generation of diverse tetrahydroquinolines |
Mechanism of Action
The mechanism of action of tetrahydroquinoline A varies depending on its application:
Comparison with Similar Compounds
Structural and Functional Comparison
Table 1: Key Structural Differences Between THQ and Analogous Scaffolds
Pharmacological Activity
Anticancer Activity
- MDR Reversal and Cytotoxicity: THQ derivatives (e.g., B1, B2) exhibit comparable multidrug resistance (MDR) reversal to hexahydroquinolines (HHQs) in MES-SA-DX5 cells. However, THQs show superior cytotoxicity against K562 leukemia cells (e.g., B1 IC50 = 6.7 µM vs. pyridine analogs IC50 >10 µM) . Halogen substituents (Cl, Br) at the para position of the phenyl ring enhance both MDR reversal and cytotoxicity in THQs, while meta-substitution reduces activity .
Enzyme Inhibition
- Epac1 Inhibition : THQ analog CE3F4 inhibits Epac1 activation (IC50 = 10 µM) via uncompetitive binding, with selectivity over protein kinase A (PKA). Critical structural features include a formyl group at position 1 and bromine at position 5 .
- Cholinesterase Inhibition: Bistetrahydroquinolines (e.g., 4c, 5c) inhibit acetylcholinesterase via CH-π interactions with Trp84 and hydrogen bonds with Tyr121, outperforming simpler THQ analogs .
Opioid Receptor Modulation :
- THQs (e.g., compounds 1, 2) bind κ-opioid receptors through hydrogen bonding with a conserved water molecule and hydrophobic interactions with Ile290 and Phe231, mimicking JDTic’s binding pose .
Selectivity and Toxicity
- In contrast, HHQ derivatives exhibit broader cytotoxicity across non-resistant cell lines .
- Toxicity: Para-halogenated THQs (e.g., B1, B2) demonstrate lower toxicity in non-cancerous cells compared to methoxy- or hydroxyl-substituted analogs .
Chemical Reactions Analysis
Diastereoselective [4 + 2] Annulation
A DBU-mediated catalyst-free [4 + 2] annulation between ortho-tosylaminophenyl-substituted p-quinone methides (p-QMs) and cyanoalkenes enables the synthesis of 4-aryl-substituted tetrahydroquinolines with high efficiency .
Reaction Conditions and Performance
| Substrate (1) | Substrate (2) | Catalyst/Base | Solvent | Yield (%) | dr |
|---|---|---|---|---|---|
| 1a | 2a (α,α-dicyanoalkene) | DBU (0.02 mmol) | Toluene | 96 | >20:1 |
| 1a | 2b (nitro-substituted) | DBU | Toluene | 42 | >20:1 |
| 1a | 2c (benzoxyl-substituted) | DBU | Toluene | 90 | >20:1 |
Key Features :
-
One-pot protocol using in situ generated p-QMs (63% yield) .
-
Functional group tolerance includes nitro, benzoxyl, and ester groups .
Borrowing Hydrogen Methodology
A Mn(I) PN₃ pincer complex catalyzes the dehydrogenative coupling of 2-aminobenzyl alcohols and secondary alcohols to form 1,2,3,4-tetrahydroquinolines .
Substrate Scope and Selectivity
| Secondary Alcohol | Product (3) | Yield (%) | Selectivity (3 vs. quinoline) |
|---|---|---|---|
| 1-Phenylethanol | 3a | 89 | >95% |
| 4-Methyl-1-phenylethanol | 3b | 85 | >90% |
| Cyclohexanol | 3c | 62 | >85% |
Mechanistic Insights :
-
Base selection (KH/KOH) controls selectivity toward tetrahydroquinoline over quinoline .
-
Hydrogenation of intermediates (e.g., quinoline 2a ) proceeds under H₂ (4 bar) or transfer hydrogenation with iPrOH .
Reductive Cyclization
Pd/C-mediated hydrogenation of α,β-unsaturated imines derived from 2-aminobenzaldehydes yields trans-fused tetrahydroquinolines with >98% selectivity .
Example Transformation
| Starting Material | Product (23) | Yield (%) | Selectivity (trans:cis) |
|---|---|---|---|
| 22a (R = Me) | 23a | 91 | >98:2 |
| 22b (R = Et) | 23b | 78 | >98:2 |
Limitations :
-
Ester groups at bridgehead positions are critical for stereocontrol; their absence leads to mixed selectivity .
Enantioselective Performance
| Substrate | Catalyst | Yield (%) | ee (%) |
|---|---|---|---|
| 2-Amino-α,β-enone | (R)-CPA (10 mol%) | 92 | 94 |
| 2-Aminochalcone | (S)-CPA (5 mol%) | 88 | 91 |
Mechanism :
-
Tandem hydroamination/asymmetric transfer hydrogenation with gold catalysts achieves dual C–N and C–C bond formation .
Tandem Claisen-Schmidt/Hydrogenation
Pd/UiO-66(HCl) catalyzes a one-pot synthesis of tetrahydroquinolines via Claisen-Schmidt condensation followed by hydrogenation .
Reaction Optimization
| Substrate Pair | H₂ Pressure (bar) | Yield (%) |
|---|---|---|
| Nitrobenzaldehyde + Acetophenone | 27.6 | 76 |
| 4-Nitrobenzaldehyde + Cyclohexanone | 50 | 68 |
Advantages :
Functional Group Transformations
-
Cyan Reduction : Tetrahydroquinolines with α-cyan groups undergo reduction to primary amines (e.g., 8 ) .
-
Spirocyclization : Tetrasubstituted substrates form spirocyclic derivatives (e.g., 5 , 90% yield) .
Limitations :
This synthesis highlights the versatility of tetrahydroquinoline chemistry, with applications ranging from medicinal chemistry to materials science. Mechanistic insights and optimization data provide a roadmap for further methodological development.
Q & A
Q. How can the structural confirmation of tetrahydroquinoline derivatives be achieved using spectroscopic methods?
Structural elucidation of tetrahydroquinoline derivatives relies on integrating spectral data. For example, in the synthesis of bifunctional tetrahydroquinoline derivatives, NMR analysis resolves diastereomers by observing distinct splitting patterns (e.g., doublets at 5.17 ppm and 4.96 ppm for hydroxyl protons attached to stereogenic centers) . IR spectroscopy further confirms functional groups (e.g., O–H stretch at 3273 cm) . Mass spectrometry and elemental analysis validate molecular weight and composition.
Q. What experimental strategies are used to resolve regiochemical ambiguity in tetrahydroquinoline synthesis?
Regiochemical outcomes in electrophilic substitution reactions can be determined via crystallography and NMR. For instance, X-ray diffraction analysis confirmed pseudo-equatorial positioning of aryl substituents in a 2,3,4-trisubstituted tetrahydroquinoline, while NMR data differentiated regioisomers based on electronic environments .
Q. How are tetrahydroquinoline libraries synthesized for structure-activity relationship (SAR) studies?
A combination of solution- and solid-phase synthesis, such as the asymmetric Povarov reaction with chiral ureas, enables the generation of diverse 2,3,4-trisubstituted tetrahydroquinolines. This method produces scaffolds with three contiguous stereogenic centers, allowing systematic SAR exploration .
Advanced Research Questions
Q. How can QSAR models guide the design of tetrahydroquinoline-based anticancer agents?
QSAR models correlate molecular descriptors (e.g., hydrophobicity, steric effects) with biological activity. A validated model (R = 0.9525, CV.R = 0.9719) identified tetrahydroquinoline derivatives with pyrazole moieties as potent inhibitors of A549 lung cancer cells. Key descriptors included topological polar surface area (TPSA) and hydrogen-bond acceptor counts .
Q. What computational methods predict enantioselectivity in tetrahydroquinoline synthesis?
Theoretical models using ΔΔE values (energy differences between transition states) predict enantiomeric excess (ee). For example, a slope-intercept model (ee = (ΔΔE - 5.80)/0.31) achieved 94% predicted ee for (S)-configured tetrahydroquinolines, aligning with experimental results (87% ee) .
Q. How do stereochemical variations impact tetrahydroquinoline biological activity?
Stereoisomer-specific activity was demonstrated in C5a receptor antagonists. Substitutions at the 5-amino position of the tetrahydroquinoline core (e.g., 2-aryl groups) enhanced binding affinity (>100 nM inhibition) and pharmacokinetic stability, as shown in functional assays and ADME profiling .
Q. What methodologies validate tetrahydroquinoline derivatives as pharmacological inhibitors?
High-throughput fluorescence assays (Z′ = 0.7) identified CE3F4, a tetrahydroquinoline analog, as an uncompetitive Epac inhibitor. Structure-activity studies revealed the necessity of a formyl group at position 1 and bromine at position 5 for potency (IC = 0.69 µM) .
Methodological Recommendations
- For SAR Studies : Use sparse matrix design to maximize structural diversity while maintaining drug-like properties (e.g., logP < 5, molecular weight < 500 Da) .
- For Computational Screening : Combine structure-based pharmacophore modeling (e.g., SBP) with ADMET profiling to prioritize candidates from virtual libraries (>10,000 compounds) .
- For Stereochemical Analysis : Employ - NOESY NMR to confirm axial/equatorial substituent orientations in tetrahydroquinoline rings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
